4-(2-Amino-9H-purin-9-yl)-2-methylbutyl acetate

Pharmaceutical impurity profiling HPLC method validation LC-MS identification

4-(2-Amino-9H-purin-9-yl)-2-methylbutyl acetate (CAS 174155‑70‑5), also designated as Famciclovir USP Related Compound C or BRL 45145, is a purine derivative formally classified as an organic impurity of the antiviral prodrug famciclovir. It is a monoacetate ester possessing a chiral centre at the 2‑methylbutyl position and exists as a racemic mixture.

Molecular Formula C12H17N5O2
Molecular Weight 263.30
CAS No. 174155-70-5
Cat. No. B601349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Amino-9H-purin-9-yl)-2-methylbutyl acetate
CAS174155-70-5
Synonyms2-Amino-β-methyl-9H-purine-9-butanol 9-Acetate
Molecular FormulaC12H17N5O2
Molecular Weight263.30
Structural Identifiers
SMILESCC(CCN1C=NC2=CN=C(N=C21)N)COC(=O)C
InChIInChI=1S/C12H17N5O2/c1-8(6-19-9(2)18)3-4-17-7-15-10-5-14-12(13)16-11(10)17/h5,7-8H,3-4,6H2,1-2H3,(H2,13,14,16)
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

4-(2-Amino-9H-purin-9-yl)-2-methylbutyl Acetate (CAS 174155-70-5): Procurement-Grade Identity and Regulatory Classification


4-(2-Amino-9H-purin-9-yl)-2-methylbutyl acetate (CAS 174155‑70‑5), also designated as Famciclovir USP Related Compound C or BRL 45145, is a purine derivative formally classified as an organic impurity of the antiviral prodrug famciclovir . It is a monoacetate ester possessing a chiral centre at the 2‑methylbutyl position and exists as a racemic mixture [1]. The United States Pharmacopeia (USP) assigns this compound Catalog No. 1269196 and defines it as a pharmaceutical primary reference standard intended exclusively for analytical test and assay use within the USP‑NF compendial framework . Its molecular formula is C₁₂H₁₇N₅O₂ (MW 263.30), distinguishing it from the parent drug famciclovir (C₁₄H₁₉N₅O₄, MW 321.33) and from the primary metabolite BRL 42359 (6‑deoxypenciclovir, C₁₀H₁₅N₅O₂, MW 237.26) .

Why 4-(2-Amino-9H-purin-9-yl)-2-methylbutyl Acetate Cannot Be Interchanged with Other Famciclovir-Related Compounds


Famciclovir and its related compounds—including Related Compound A (BRL 42359, the di‑desacetyl metabolite) and Related Compound B (the hydroxymethyl analog)—differ fundamentally in molecular connectivity, molecular weight, and the number/type of functional groups, rendering them chemically non‑interchangeable in any analytical or preparative context [1]. 4‑(2‑Amino‑9H‑purin‑9‑yl)‑2‑methylbutyl acetate bears a single acetate ester on a 2‑methylbutyl scaffold rather than the diacetate arrangement of famciclovir or the fully deacetylated diol structure of BRL 42359, which directly alters chromatographic retention, mass spectrometric fragmentation, and NMR signature . Procurement of a generic “famciclovir impurity” or an in‑class purine analog as a substitute for this precise USP reference standard jeopardizes method specificity, system suitability, and regulatory compliance under ICH Q3A/Q3B impurity qualification frameworks [2].

Quantitative Differentiation Evidence for 4-(2-Amino-9H-purin-9-yl)-2-methylbutyl Acetate (Famciclovir USP Related Compound C)


Molecular Weight Reduction of 58.03 Da vs. Famciclovir Dictates Unique Chromatographic and Mass Spectrometric Behaviour

4‑(2‑Amino‑9H‑purin‑9‑yl)‑2‑methylbutyl acetate has a molecular weight of 263.30 g mol⁻¹ (C₁₂H₁₇N₅O₂) compared with 321.33 g mol⁻¹ for the parent drug famciclovir (C₁₄H₁₉N₅O₄), a mass decrement of 58.03 Da . The compound is the monoacetate ester bearing a 2‑methyl substituent, whereas famciclovir is the diacetate ester bearing a 2‑acetoxymethyl substituent; this structural difference removes one acetyl group (42 Da) and replaces the acetoxymethyl with a methyl group (net − 16 Da) [1]. These differences generate a distinct exact mass for MS detection and a unique retention window in reversed‑phase HPLC relative to famciclovir and to Related Compound A (MW 237.26) and Related Compound B (MW 279.30) .

Pharmaceutical impurity profiling HPLC method validation LC-MS identification

Racemic Nature with a Single Chiral Centre Differentiates This Compound from Achiral Famciclovir Metabolites

The NCATS Inxight Drugs database records 4‑(2‑amino‑9H‑purin‑9‑yl)‑2‑methylbutyl acetate as RACEMIC with 0/1 defined stereocenters [1]. This arises because the mono‑deacetylation of famciclovir creates a chiral centre at the carbon bearing the methyl and acetate groups, yielding both (R)‑ and (S)‑enantiomers [2]. In contrast, famciclovir itself is achiral (no stereogenic centre), and Related Compound A (BRL 42359) is likewise achiral [3]. The racemic nature of this compound imposes additional analytical requirements: chiral chromatographic separation or enantiomer‑specific detection is necessary if enantiomeric purity must be established, which is not required for the achiral comparators [2].

Chiral chromatography Enantiomeric impurity profiling Stereochemical quality control

USP Reference Standard Categorization and Compendial Traceability Impose Regulatory Requirements Not Met by Generic Impurity Standards

The USP designates this compound as 'Famciclovir Related Compound C' (Catalog No. 1269196), a pharmaceutical primary standard supplied with a USP Certificate of Analysis and manufactured under cGMP . Its specified use is confined to 'specified quality tests and assays as specified in the USP compendia' [1]. By contrast, a generic 'Famciclovir Impurity C' sourced from a non‑compendial vendor may carry only a ≥95 % HPLC purity specification without full characterization data compliant with ISO 17034 or USP guidelines [2]. The compendial standard carries a defined valid‑use date, assigned lot number (e.g., current lot F0L099), and documented country of origin/materials origin . This traceability is mandatory for pivotal ANDA submissions and commercial batch release testing [1].

Regulatory compliance Pharmacopoeial reference standard ANDA quality control

Predicted Physicochemical Properties (pKa, logP, Boiling Point) Offer Actionable Differentiation for Sample Preparation and Storage

Predicted physicochemical properties differentiate this compound from its structural analogs in ways that directly impact laboratory handling . The predicted boiling point of 489.8 ± 55.0 °C (vs. 550.2 °C for famciclovir) reflects its lower molecular weight and reduced hydrogen‑bonding capacity relative to famciclovir . The predicted pKa of 4.04 ± 0.10 governs its ionization state under common HPLC mobile‑phase pH conditions and differs from the ionization behaviour of Related Compound A (which lacks the acetate ester) . The predicted density of 1.36 ± 0.1 g cm⁻³ and the mandated storage temperature of 2–8 °C define handling and shipping logistics distinct from ambient‑stable analogs .

Physicochemical characterization Stability prediction Sample handling

Priority Application Scenarios for 4-(2-Amino-9H-purin-9-yl)-2-methylbutyl Acetate Based on Quantitative Differentiation Evidence


USP Compendial Method System Suitability and Organic Impurities Testing for Famciclovir API and Finished Dosage Forms

Procurement of this USP Reference Standard (Catalog No. 1269196) is mandatory for laboratories performing the Organic Impurities test per the USP Famciclovir monograph. The compound's unique molecular weight (263.30 Da) and predicted pKa (4.04) enable unambiguous peak identification in HPLC‑UV chromatograms at 215 nm or 305 nm . Its racemic nature (confirmed by NCATS and chirality literature) requires laboratories to verify that the chromatographic system does not split the peak into enantiomeric components, a system suitability criterion not evaluated with achiral Related Compound A or B .

LC‑MS/MS Method Development for Simultaneous Quantification of Famciclovir and Its Process Impurities

The mass decrement of 58.03 Da relative to famciclovir (and +26.04 Da relative to BRL 42359) provides a specific MRM transition window that distinguishes this monoacetate impurity from co‑eluting diacetate or fully deacetylated species . Analytical laboratories developing stability‑indicating LC‑MS methods for ANDA submissions use this reference standard to establish the limit of detection (LOD) and limit of quantitation (LOQ) for impurity C, which must be controlled below the ICH Q3B reporting threshold (typically ≤0.10 %) .

Forced Degradation Studies to Establish Degradation Pathway and Mass Balance in Famciclovir Drug Product

This compound is hypothesized to arise via a dehydroxylation side reaction during ester reduction in famciclovir synthesis, not via simple hydrolytic deacetylation . Consequently, it serves as a marker for a specific synthetic pathway impurity rather than a hydrolytic degradation product. Laboratories conducting oxidative, thermal, and photolytic stress testing must spike this standard to confirm that the validated HPLC method can resolve impurity C from authentic degradation products (e.g., penciclovir, BRL 42359), thereby avoiding false attribution during mass‑balance calculations .

Regulatory Dossier Preparation and Reference Standard Qualification for ANDA/MAA Submissions

For generic drug applicants, the USP Reference Standard (lot F0L099 or current) provides the necessary compendial traceability, Certificate of Analysis, and valid‑use dating that regulators require for primary reference standard qualification . Substituting with a non‑compendial 'Famciclovir Impurity C' (e.g., ≥95 % HPLC purity without lot‑specific CoA) risks a Refuse‑to‑Receive (RTR) or Complete Response Letter (CRL) due to inadequate standard characterization, potentially delaying approval by 6–12 months .

Quote Request

Request a Quote for 4-(2-Amino-9H-purin-9-yl)-2-methylbutyl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.